1-Cyclohexanecarbonylpiperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexanecarbonylpiperidine-4-carboxamide typically involves the reaction of cyclohexanecarbonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclohexanecarbonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclohexanecarbonylpiperidine-4-carboxamide can be compared with other similar compounds such as:
Cyclohexylcarbonyl derivatives: These compounds share a similar cyclohexylcarbonyl group but differ in their piperidine or other heterocyclic structures.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring.
The uniqueness of this compound lies in its specific combination of the cyclohexylcarbonyl and piperidine-4-carboxamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZLTYEMQUNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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